molecular formula C6H9N3O2 B12576399 N-Nitroso-N-spiro[2.2]pentan-1-ylurea CAS No. 199783-43-2

N-Nitroso-N-spiro[2.2]pentan-1-ylurea

Cat. No.: B12576399
CAS No.: 199783-43-2
M. Wt: 155.15 g/mol
InChI Key: IVHMOIBVXBYPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-N-spiro[2.2]pentan-1-ylurea is a chemical compound known for its unique structural features and potential applications in various fields. It belongs to the class of nitrosamines, which are compounds containing the nitroso functional group attached to an amine. Nitrosamines are of significant interest due to their biological activities and potential health implications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-spiro[2.2]pentan-1-ylurea typically involves the nitrosation of the corresponding amine. One common method is the reaction of the amine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid. The reaction is usually carried out under mild conditions, often at low temperatures to prevent decomposition of the nitrosamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the purity of the product and to minimize the formation of unwanted by-products. Safety measures are crucial due to the potential carcinogenic nature of nitrosamines .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-spiro[2.2]pentan-1-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

N-Nitroso-N-spiro[2.2]pentan-1-ylurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studies have investigated its biological activity, including potential mutagenic and carcinogenic effects.

    Medicine: Research is ongoing to understand its role in drug development and its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Nitroso-N-spiro[2.2]pentan-1-ylurea involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in DNA and proteins, leading to potential mutagenic effects. The compound’s reactivity with cellular components is a key factor in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness

N-Nitroso-N-spiro[2.2]pentan-1-ylurea is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other nitrosamines. This structural feature can influence its reactivity and interactions with biological targets .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. its potential health risks necessitate careful handling and thorough investigation.

Properties

CAS No.

199783-43-2

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-nitroso-1-spiro[2.2]pentan-2-ylurea

InChI

InChI=1S/C6H9N3O2/c7-5(10)9(8-11)4-3-6(4)1-2-6/h4H,1-3H2,(H2,7,10)

InChI Key

IVHMOIBVXBYPLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2N(C(=O)N)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.